molecular formula C7H10ClN3O B077607 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine CAS No. 13012-26-5

4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine

Cat. No.: B077607
CAS No.: 13012-26-5
M. Wt: 187.63 g/mol
InChI Key: JPMVSOQQUQLZJU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce oxidized pyrimidine derivatives .

Properties

IUPAC Name

4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-11(2)7-9-5(8)4-6(10-7)12-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMVSOQQUQLZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=N1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353266
Record name 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13012-26-5
Record name 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaH (60% dispersion in oil, 0.201 g, 5.02 mmol, 2 eq) was added to a stirred solution of 4-chloro-6-methoxypyrimidin-2-amine (0.400 g, 2.51 mmol, 1 eq, Aldrich) and MeI (0.5 ml, 1.07 g, 7.52 mmol, 3 eq) in 2 ml anhydrous DMF at 0° C. After 1 h the reaction was quenched with water and diluted with EtOAc. The layers were separated. The organic layer was washed with water (×3), brine (×1), and dried over Na2SO4. The inorganics were filtered off, and the solvent was removed in vacuo. Purification via flash chromatography yielded 0.180 g (0.96 mmol, 38% yield) of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
Name
Quantity
0.201 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How effective is 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine as an antifungal agent on its own?

A: Research suggests that this compound itself might not be a potent antifungal agent. While the provided studies use it as a precursor for synthesizing novel derivatives, they report that Candida albicans and Candida glabrata isolates showed resistance to this compound. []

Q2: What modifications to this compound have been explored to enhance its antifungal activity, and what were the outcomes?

A: Researchers have investigated the impact of incorporating various heterocyclic compounds into the structure of this compound to improve its antifungal properties. Specifically, they synthesized derivatives containing benzo[d]thiazole, 1,2,3-selenadiazole, and 1,2,3-thiadiazole moieties. [] These modifications showed some success, with the derivative containing a benzo[d]thiazole group exhibiting stronger antifungal activity against Aspergillus terreus compared to the unmodified compound. [] This suggests that incorporating specific heterocyclic structures onto the pyrimidine ring might hold promise for developing more potent antifungal agents.

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